3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
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Overview
Description
“3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to an aniline group, which is a phenyl group attached to an amino group . This compound is part of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of “3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring has high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Chemical Reactions Analysis
The chemical reactions involving “3-(1-methyl-1H-1H-1,2,3-triazol-4-yl)aniline” include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with various organic compounds .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in drug discovery . They have been incorporated into drugs such as Rufinamide , an anticonvulsant, and Tazobactam , a β-lactam antibiotic . The triazole ring can improve the pharmacokinetic properties of pharmaceuticals, leading to the development of new medications with enhanced efficacy and safety profiles.
Organic Synthesis
In organic chemistry, 1,2,3-triazoles serve as versatile intermediates. They participate in various reactions, including cycloadditions and substitutions, which are fundamental in constructing complex organic molecules . The triazole ring can act as a directing group or a stable linker in multi-step synthesis processes.
Polymer Chemistry
The triazole unit is utilized in polymer chemistry due to its ability to enhance the thermal and chemical stability of polymers . It can be incorporated into the backbone or side chains of polymers, resulting in materials with specific mechanical properties suitable for industrial applications.
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding and their strong dipole moment, triazoles are key components in the design of supramolecular structures . They can form host-guest complexes and are used in the construction of molecular machines and sensors.
Bioconjugation
Triazoles are often used in bioconjugation techniques to attach various functional groups to biomolecules . This is crucial in the development of targeted drug delivery systems, diagnostic tools, and imaging agents.
Chemical Biology
In chemical biology, triazoles are employed to modify enzymes and peptides, which can lead to the discovery of new biological pathways or therapeutic targets . They are also used in the creation of small molecule probes for studying biological systems.
Fluorescent Imaging
The triazole ring system can be part of fluorescent probes used in imaging techniques . These probes can bind selectively to certain cells or tissues, allowing for the visualization of biological processes in real-time.
Materials Science
Lastly, in materials science, triazoles contribute to the development of new materials with desirable properties such as increased durability or conductivity . They can be part of the composition of electronic devices, coatings, and other advanced materials.
Mechanism of Action
Target of Action
For instance, some triazole derivatives have been reported to bind to the active site of enzymes .
Mode of Action
The nitrogen atoms (n1 and n2) of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes within the cell.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Future Directions
The future directions for “3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline” and its analogs could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . More research could be conducted to improve their synthesis methods and to explore their potential as inhibitors against other enzymes .
properties
IUPAC Name |
3-(1-methyltriazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWYSLAMGOKXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline | |
CAS RN |
1864363-69-8 |
Source
|
Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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